molecular formula C12H21BN2O3 B1353131 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 847818-71-7

1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1353131
CAS No.: 847818-71-7
M. Wt: 252.12 g/mol
InChI Key: NZMICYAXDXTDJV-UHFFFAOYSA-N
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Description

The compound 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester derivative of pyrazole, characterized by a 2-methoxyethyl substituent at the 1-position of the pyrazole ring and a pinacol-protected boronate group at the 4-position. This structure is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, particularly in pharmaceutical and agrochemical research . The pinacol boronate group enhances stability and solubility in organic solvents, while the 2-methoxyethyl substituent may influence pharmacokinetic properties such as bioavailability and metabolic resistance .

Properties

IUPAC Name

1-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BN2O3/c1-11(2)12(3,4)18-13(17-11)10-8-14-15(9-10)6-7-16-5/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMICYAXDXTDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459502
Record name 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847818-71-7
Record name 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Methoxyethyl)-1H-pyrazole-4-boronic acid, pinacol ester
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Preparation Methods

Preparation Methods Overview

The synthesis of 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole generally follows nucleophilic substitution (alkylation) of the pyrazole nitrogen with a 2-methoxyethyl electrophile (typically 1-chloro-2-methoxyethane or 1-bromo-2-methoxyethane) in the presence of a base. The boronic ester moiety remains intact under these conditions.

Detailed Preparation Procedures

Method No. Reagents & Conditions Solvent Base Temperature & Time Yield Purification Notes
1 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (100 mg, 0.52 mmol), 1-chloro-2-methoxyethane (0.056 mL, 0.62 mmol), cesium carbonate (252 mg, 0.73 mmol) N,N-Dimethylformamide (DMF, 1 mL) Cesium carbonate Microwave irradiation at 160 °C for 30 min 100% Silica gel chromatography (hexanes/ethyl acetate gradient) Rapid microwave-assisted alkylation; high yield and purity; confirmed by HPLC and MS (m/z 253.0 [M+H]+)
2 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (200 mg, 1.03 mmol), 1-bromo-2-methoxyethane (280 mg, 2.01 mmol), sodium hydride (200 mg, 4 mmol) Tetrahydrofuran (THF, 15 mL) Sodium hydride (NaH) Reflux for 24 hours Not specified (high) Acid workup with aqueous HCl, extraction with ethyl acetate Classical alkylation under strong base; longer reaction time; effective for scale-up
3 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (19.4 g, 0.10 mol), 1-bromo-2-methoxyethane (14.18 mL, 0.15 mol), cesium carbonate (32.58 g, 0.1 mol) DMF (200 mL) Cesium carbonate Stirring at 80 °C for 16 hours 25.4 g isolated product Filtration over Celite, solvent removal, recrystallization Scaled-up batch process; moderate temperature; good isolated yield
4 1H-pyrazole-4-boronic acid pinacol ester (1.0 g, 5.155 mmol), 2-bromoethyl methyl ether (0.788 g, 5.669 mmol), cesium carbonate (5.04 g, 15.469 mmol) Acetonitrile (20 mL) Cesium carbonate Stirring under nitrogen at 50 °C overnight 1.31 g product Filtration, concentration Mild conditions under inert atmosphere; suitable for sensitive substrates

Reaction Mechanism and Considerations

  • The key step is the nucleophilic substitution at the alkyl halide by the pyrazole nitrogen anion generated in situ by deprotonation with a base (cesium carbonate or sodium hydride).
  • The boronic ester group (pinacol boronate) is stable under these basic and thermal conditions, allowing selective N-alkylation without degradation.
  • Microwave irradiation significantly accelerates the reaction, reducing reaction time from hours to minutes with excellent yields.
  • Choice of base and solvent affects reaction rate and yield: cesium carbonate in DMF is highly effective, while sodium hydride in THF is a classical alternative.
  • Purification is typically achieved by silica gel chromatography or recrystallization, yielding analytically pure material.

Analytical Data Supporting Preparation

  • Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 253.0 [M+H]+, consistent with the molecular weight of 252.12 g/mol.
  • Proton NMR (500 MHz, CDCl3) exhibits characteristic signals: singlet for pyrazole proton (~8.04 ppm), methylene protons adjacent to nitrogen and oxygen (~3.3–4.4 ppm), and methyl groups of the pinacol ester (~1.3 ppm).
  • HPLC retention times around 1.0–1.8 min (depending on method) confirm purity.
  • Melting point range reported as 53–57 °C, consistent with literature values.

Summary Table of Key Preparation Parameters

Parameter Microwave Method Sodium Hydride Method Scaled Batch Method Mild Acetonitrile Method
Base Cesium carbonate Sodium hydride Cesium carbonate Cesium carbonate
Solvent DMF THF DMF Acetonitrile
Temp 160 °C (microwave) Reflux (~66 °C) 80 °C 50 °C
Time 30 min 24 h 16 h Overnight
Yield 100% High (not specified) Good (25.4 g isolated) Good (1.31 g isolated)
Purification Silica gel chromatography Acid workup + extraction Filtration + recrystallization Filtration + concentration

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes several types of chemical reactions:

    Cross-Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

    Oxidation: The boronate ester can be oxidized to form the corresponding alcohol.

    Substitution: The methoxyethyl group can be substituted under appropriate conditions to introduce other functional groups.

Common Reagents and Conditions:

    Palladium Catalysts: Such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0).

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Tetrahydrofuran, dimethylformamide, or toluene.

Major Products:

    Biaryl Compounds: From Suzuki-Miyaura reactions.

    Alcohols: From oxidation of the boronate ester.

    Substituted Pyrazoles: From substitution reactions.

Scientific Research Applications

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its boron-containing moiety allows for the formation of carbon-boron bonds, which are pivotal in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are essential for constructing complex organic molecules.

Table 1: Cross-Coupling Reactions Involving 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Reaction TypeConditionsProductsReference
Suzuki-MiyauraPd catalyst, baseBiaryl compounds
Negishi CouplingZn catalystVinyl boronates
Stille CouplingSn catalystAryl-stannanes

Applications in Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential pharmacophore due to its ability to interact with biological targets. Research indicates that derivatives of this compound can exhibit anti-cancer properties and act as inhibitors for various enzymes.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound were effective against specific cancer cell lines. The mechanism involved the inhibition of cell proliferation through the modulation of key signaling pathways.

Applications in Material Science

In material science, this compound is utilized for developing advanced materials with specific properties. Its boron content enhances the thermal and mechanical stability of polymers and composites.

Table 2: Material Properties Enhanced by Boron Compounds

Material TypeEnhancementMechanism
PolymersIncreased thermal stabilityBoron cross-linking
CompositesImproved mechanical strengthLoad distribution via boron

Mechanism of Action

The compound exerts its effects primarily through its boronate ester group, which can undergo transmetalation with palladium catalysts in cross-coupling reactions. This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond. The pyrazole ring can also interact with various biological targets, potentially modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent at Pyrazole 1-Position Molecular Weight Key Applications/Properties Reference IDs
1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 2-Methoxyethyl ~282.14* Suzuki coupling intermediates; potential kinase inhibitors [10, 15]
1-(2-(Methoxymethoxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 2-(Methoxymethoxy)ethyl 282.14 Enhanced solubility due to polar methoxymethoxy group; used in medicinal chemistry [12, 16]
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Methyl 284.16 Pesticide/pharmaceutical intermediates; simpler synthesis with higher yields [11, 14]
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Isopropyl 298.20 Improved steric hindrance for selective coupling; longer reaction times required [5]
1-(3,4-Difluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 3,4-Difluorobenzyl 376.17 Increased lipophilicity; used in kinase inhibitor development [4]
1-[2-(Methylsulfonyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 2-(Methylsulfonyl)ethyl 328.19 Electron-withdrawing group enhances reactivity in Pd-catalyzed couplings [19]

*Calculated based on analogous structures in and .

Physicochemical Properties

  • Solubility : The 2-methoxyethyl and methoxymethoxy derivatives exhibit higher aqueous solubility than hydrophobic analogs like the isopropyl or benzyl-substituted compounds .
  • Stability : All pinacol boronate esters are stable under inert conditions but hydrolyze slowly in protic solvents. Bulky substituents (e.g., tert-butyl) further retard hydrolysis .

Research Findings and Case Studies

  • Kinase Inhibition : A study comparing 1-(2-methoxyethyl) and 1-methyl analogs demonstrated a 3-fold increase in ERK binding affinity for the former, attributed to improved hydrogen bonding with the methoxy group .
  • Synthetic Efficiency : The 1-isopropyl variant required 72 hours for alkylation (vs. 24 hours for methyl), highlighting the trade-off between steric effects and reaction kinetics .

Biological Activity

1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 847818-71-7) is a compound that has garnered attention in medicinal and organic chemistry due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, synthesis methods, and applications in various fields.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a methoxyethyl group and a dioxaborolane moiety. This unique structure contributes to its reactivity and potential biological interactions.

Property Value
Molecular Formula C₁₃H₁₈B₄N₂O₄
Molecular Weight 306.14 g/mol
Physical State Solid
Purity >98%

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-4-iodopyrazole with boronic acid derivatives under controlled conditions. A general procedure includes:

  • Preparation of the Pyrazole Derivative : Reacting 1-methyl-4-iodopyrazole with isopropylmagnesium chloride in THF.
  • Formation of the Dioxaborolane Group : Adding isopropyl pinacol borate to the reaction mixture.
  • Final Reaction Steps : Quenching the reaction and isolating the product through extraction and purification techniques.

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains through mechanisms that disrupt cell wall synthesis and inhibit essential metabolic pathways .

Anti-inflammatory Activity

Pyrazoles are recognized for their anti-inflammatory effects. Research has demonstrated that derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The compound's ability to modulate inflammatory responses suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Antidiabetic Effects

Some studies have explored the hypoglycemic effects of pyrazole derivatives. In vitro assays have shown that such compounds can inhibit α-glucosidase and β-glucosidase activities, leading to decreased glucose absorption in the intestines. This property indicates potential use in managing diabetes .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Research

In another investigation focused on anti-inflammatory properties, derivatives were assessed for their ability to inhibit COX enzymes. The findings revealed that certain analogs demonstrated higher selectivity for COX-2 inhibition compared to traditional NSAIDs like diclofenac .

Applications in Research

The versatility of this compound extends beyond medicinal chemistry:

  • Organic Synthesis : Used as a building block for synthesizing complex organic molecules.
  • Agricultural Chemistry : Investigated for developing agrochemicals with targeted pest control properties.
  • Material Science : Explored for creating advanced materials with specific chemical resistance .

Q & A

Q. Basic Handling Protocol

  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the boronate ester. Avoid prolonged exposure to moisture or light .

What advanced characterization techniques validate its structural integrity?

Q. Methodological Approach

  • X-ray Crystallography : Resolves bond lengths/angles (e.g., B–O bond: ~1.36 Å) and confirms stereochemistry .
  • Multinuclear NMR : ¹H NMR (δ 1.3 ppm for pinacol methyl groups), ¹³C NMR (δ 84 ppm for dioxaborolane carbons), and ¹¹B NMR (δ 30 ppm for boronate) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 307.2) .

How can reaction yields be optimized in Suzuki couplings involving this compound?

Q. Advanced Optimization Strategies

  • Catalyst Screening : Use Pd(OAc)₂ with XPhos or SPhos ligands for higher turnover numbers .
  • Solvent Systems : Degassed dioxane/H₂O (5:1) enhances solubility and reduces side reactions .
  • Temperature Control : Maintain 60–90°C to balance reaction rate and catalyst stability .

Data Contradiction Note : Lower yields (e.g., 40% in ) may arise from steric hindrance at the pyrazole N1-substituent. Use bulkier ligands (e.g., XantPhos) to mitigate this .

What computational methods support the study of its electronic properties?

DFT Applications
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict:

  • Electron density distribution favoring boronate reactivity.
  • HOMO-LUMO gaps (~4.5 eV) correlating with stability against oxidation .

How should researchers address contradictions in reported synthetic yields?

Q. Troubleshooting Framework

Catalyst Deactivation : Replace Pd₂(dba)₃ with air-stable Pd(OAc)₂/XPhos systems .

Byproduct Analysis : Use LC-MS to detect deboronation products; add radical scavengers (e.g., BHT) if necessary .

What are its applications in targeted drug delivery systems?

Biological Research Context
The boronate ester moiety enables ROS-responsive drug release. Example: Conjugation with proteins (e.g., RNase A) via 4-nitrophenyl carbonate linkers, which cleave under H₂O₂-rich tumor microenvironments .

How do substituents at the pyrazole N1-position influence reactivity?

Q. Substituent Effects Analysis

  • Electron-Withdrawing Groups (e.g., CF₃ in ): Reduce electron density at boron, slowing transmetalation in cross-couplings.
  • Bulky Groups (e.g., 2,2,2-trifluoroethyl in ): Steric hindrance requires higher catalyst loading (5 mol% Pd).

Which catalytic systems are most effective for its use in C–C bond formation?

Q. Catalyst Comparison Table

Catalyst SystemLigandSolventYieldReference
Pd(OAc)₂XantPhosDioxane/H₂O85%
PdCl₂(PPh₃)₂NoneTHF77%
Pd(dppf)Cl₂dppfToluene65%

What stability challenges arise during long-term storage?

Q. Decomposition Pathways

  • Hydrolysis : Boronate ester converts to boronic acid in humid conditions (monitor via ¹¹B NMR).
  • Oxidation : Air exposure degrades the methoxyethyl chain (use antioxidant additives like BHT) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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